molecular formula C8H8NO2P B15338168 Methyl(phenyl)phosphinyl Isocyanate

Methyl(phenyl)phosphinyl Isocyanate

Cat. No.: B15338168
M. Wt: 181.13 g/mol
InChI Key: WTLUKZKUGGTAOW-UHFFFAOYSA-N
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Description

Methyl(phenyl)phosphinyl Isocyanate: is an organophosphorus compound that features both a phosphinyl and an isocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl(phenyl)phosphinyl Isocyanate can be synthesized through several methods. One common approach involves the reaction of methyl(phenyl)phosphinic acid with phosgene under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the risks associated with handling toxic reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions: Methyl(phenyl)phosphinyl Isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which Methyl(phenyl)phosphinyl Isocyanate exerts its effects involves the interaction of its isocyanate group with nucleophiles. This interaction leads to the formation of stable adducts, which can then undergo further chemical transformations. The phosphinyl group can also participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or the modulation of cellular processes .

Comparison with Similar Compounds

Uniqueness: Methyl(phenyl)phosphinyl Isocyanate is unique due to the presence of both the phosphinyl and isocyanate functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Additionally, the combination of these groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H8NO2P

Molecular Weight

181.13 g/mol

IUPAC Name

[isocyanato(methyl)phosphoryl]benzene

InChI

InChI=1S/C8H8NO2P/c1-12(11,9-7-10)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

WTLUKZKUGGTAOW-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C1=CC=CC=C1)N=C=O

Origin of Product

United States

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